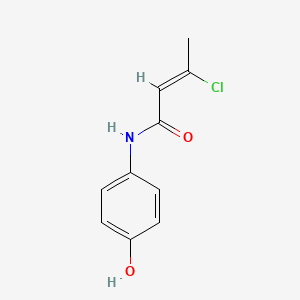
3-Chloro-4'-hydroxycrotonanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4’-hydroxycrotonanilide is an organic compound that belongs to the class of halogenated anilides It is characterized by the presence of a chlorine atom and a hydroxyl group attached to a crotonanilide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-hydroxycrotonanilide typically involves the reaction of 3-chloroaniline with crotonic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure high yield and purity. The reaction conditions may vary depending on the desired scale of production and the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4’-hydroxycrotonanilide involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize byproducts. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. Industrial production methods are designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.
化学反应分析
Types of Reactions
3-Chloro-4’-hydroxycrotonanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted anilides with various functional groups.
科学研究应用
3-Chloro-4’-hydroxycrotonanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4’-hydroxycrotonanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3-Chloro-4-hydroxyacetanilide: Similar structure but with an acetamide group instead of a crotonanilide group.
3-Chloro-4-hydroxyphenylglycine: Contains a glycine moiety instead of a crotonanilide group.
3-Chloro-4-hydroxybenzoic acid: Features a carboxylic acid group instead of a crotonanilide group.
Uniqueness
3-Chloro-4’-hydroxycrotonanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
101030-71-1 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC 名称 |
(Z)-3-chloro-N-(4-hydroxyphenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(11)6-10(14)12-8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,12,14)/b7-6- |
InChI 键 |
WZFJKTHDWJDCPG-SREVYHEPSA-N |
手性 SMILES |
C/C(=C/C(=O)NC1=CC=C(C=C1)O)/Cl |
规范 SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


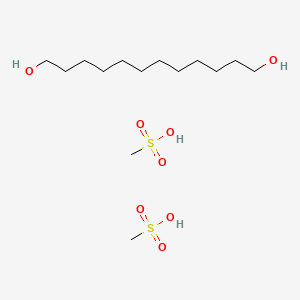
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
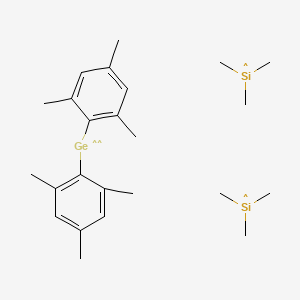

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
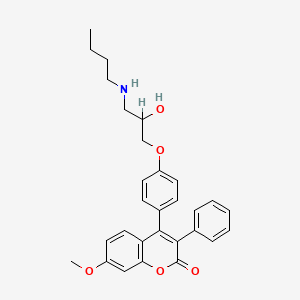

![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)
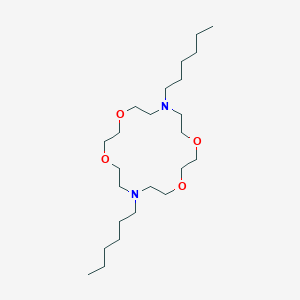

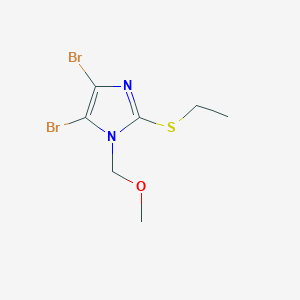
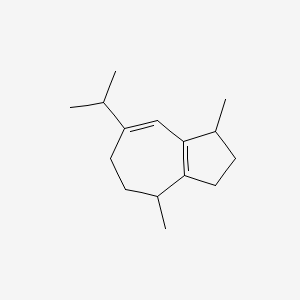
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)

